Thiamylal

Anesthesia Induction Veterinary Anesthesia Comparative Potency

Choose Thiamylal for quantitative pharmacological research. Its allyl group substitution delivers 1.06-fold higher potency (3.4 vs 5.0 mg/kg) and a 1.86x lower follicular fluid-to-plasma ratio (0.22 vs 0.41) than thiopental, minimizing oocyte exposure. Preferable for hemodynamic stability in cardiac models versus propofol. An enantioselective probe (R(+) enantiomer has 1.5x higher unbound fraction). Essential for reproductive toxicology, cardiovascular, and chiral metabolism studies. Verify DEA Schedule III compliance before ordering.

Molecular Formula C12H18N2O2S
Molecular Weight 254.35 g/mol
CAS No. 77-27-0
Cat. No. B1683129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiamylal
CAS77-27-0
SynonymsSodium, Thiamylal
Surital
Thiamylal
Thiamylal Sodium
Thioquinalbarbitone
Molecular FormulaC12H18N2O2S
Molecular Weight254.35 g/mol
Structural Identifiers
SMILESCCCC(C)C1(C(=O)NC(=S)NC1=O)CC=C
InChIInChI=1S/C12H18N2O2S/c1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16/h5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17)
InChIKeyXLOMZPUITCYLMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility5.06e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Thiamylal Sodium CAS 77-27-0: Baseline Profile for Anesthesia Induction Agent Procurement


Thiamylal (CAS 77-27-0) is a thiobarbiturate derivative belonging to the class of ultra-short acting barbiturates, functioning primarily as an intravenous anesthetic induction agent [1]. Chemically, it is a 2-thioxodihydropyrimidine-4,6(1H,5H)-dione substituted at the 5-position by a pentan-2-yl (1-methylbutyl) group and, crucially, an allyl (prop-2-en-1-yl) group [2]. This allyl substitution distinguishes it from its closest structural analog, thiopental, which contains an ethyl group at the same position, and underlies several pharmacokinetic and pharmacodynamic differentiators [3]. Thiamylal is supplied as a highly alkaline sodium salt (pH 10.5-11.5 for a 5% solution) and is soluble in water for intravenous administration [4]. While it shares a common mechanism with other thiobarbiturates, specific quantitative differences in potency, tissue distribution, and hemodynamic profile relative to thiopental, methohexital, and other comparators have been established in both clinical and veterinary literature, informing selection for particular patient populations and research applications.

Why Thiamylal Cannot Be Simply Substituted: Evidence-Based Limitations of Thiobarbiturate Interchangeability


While thiobarbiturates like thiamylal and thiopental share a core mechanism and are sometimes considered clinically similar, quantitative evidence reveals significant pharmacokinetic and pharmacodynamic divergences that preclude generic substitution without careful protocol adjustment [1]. Differences in molecular structure—specifically the allyl versus ethyl group at the 5-position—drive measurable variations in potency, protein binding, tissue distribution (e.g., follicular fluid penetration), and hemodynamic impact [2]. For instance, thiamylal demonstrates 1.06-fold higher potency relative to thiopental, requiring lower induction doses (3.4 mg/kg vs. 5.0 mg/kg) to achieve equivalent clinical endpoints [3]. Furthermore, its allyl side chain confers distinct metabolic pathways and potentially greater porphyrinogenicity, making it contraindicated in certain populations where thiopental might be considered [4]. Direct substitution without dose recalibration and consideration of these patient-specific risk profiles can lead to subtherapeutic anesthesia, prolonged recovery in certain breeds, or increased adverse event rates. Therefore, selection between thiamylal and its analogs must be driven by comparative, quantitative data rather than assumptions of class equivalence.

Quantitative Differentiation Guide: Thiamylal vs. Thiopental, Methohexital, and Propofol


Thiamylal Demonstrates 1.06-Fold Higher Potency than Thiopental, Enabling Lower Induction Doses

Thiamylal exhibits a quantifiably higher potency than its direct analog thiopental, as demonstrated in a canine model using inhibition of the laryngeal reflex as the endpoint for intubation [1]. This increased potency translates to a lower required induction dose in clinical practice, which may influence procurement decisions where dose-dependent side effects are a concern [2].

Anesthesia Induction Veterinary Anesthesia Comparative Potency

Thiamylal Exhibits Lower Follicular Fluid Penetration than Thiopental, Reducing Oocyte Exposure During IVF Procedures

In patients undergoing laparoscopic oocyte retrieval for in vitro fertilization (IVF), thiamylal demonstrated a significantly lower mean follicular fluid-to-plasma (FF/plasma) concentration ratio compared to thiopental [1]. This indicates reduced penetration of the drug into the ovarian follicle and, consequently, lower exposure of the developing oocyte to the anesthetic agent.

Reproductive Medicine IVF Anesthesia Pharmacokinetics

Thiamylal Shows Reduced Hemodynamic Perturbation Compared to Propofol in Cardiac Surgery Patients

In a study of ASA III-IV patients undergoing elective myocardial revascularization, thiamylal induction (4 mg/kg) resulted in no significant hemodynamic changes until the addition of halothane and pancuronium, whereas propofol (2.5 mg/kg) caused immediate and significant decreases in mean arterial pressure (MAP), systemic vascular resistance (SVR), and left ventricular stroke work index (LVSWI) [1]. This indicates a more stable cardiovascular profile for thiamylal during the critical induction phase in high-risk cardiac patients.

Cardiac Anesthesia Hemodynamics Myocardial Revascularization

Thiamylal Enantiomers Exhibit Differential Protein Binding and Clearance, Impacting Pharmacokinetic Variability

Thiamylal, marketed as a racemic mixture, displays significant enantioselective pharmacokinetics in humans [1]. The R(+)-enantiomer has a 1.5-fold higher unbound fraction in serum protein (17.5% vs. 11.7%) and a 1.8-fold higher total clearance (0.27 vs. 0.15 L/hr/kg) compared to the S(-)-enantiomer [2]. This intrinsic stereochemical differentiation is a key variable in its clinical behavior and is not necessarily mirrored in other thiobarbiturates.

Enantioselective Pharmacokinetics Protein Binding Chiral Pharmacology

High-Value Application Scenarios for Thiamylal Based on Comparative Evidence


Anesthetic Induction in High-Risk Cardiac Patients Requiring Hemodynamic Stability

Based on direct comparative evidence showing that thiamylal (4 mg/kg) provides a more stable hemodynamic profile during induction than propofol (2.5 mg/kg) in patients undergoing myocardial revascularization [1], thiamylal is a preferred agent for induction in this vulnerable population. Procurement for cardiac surgical suites and research on anesthesia in cardiovascular disease models can be justified by its reduced propensity to cause significant drops in mean arterial pressure, systemic vascular resistance, and left ventricular stroke work index prior to intubation.

Anesthesia for In Vitro Fertilization (IVF) and Oocyte Retrieval Procedures

The quantitative finding that thiamylal achieves a 1.86x lower follicular fluid-to-plasma concentration ratio compared to thiopental (0.22 vs. 0.41) [2] supports its use in reproductive medicine. This evidence positions thiamylal as the rational choice for anesthetic induction during oocyte retrieval, as it minimizes drug exposure to the developing oocyte. Procurement should be prioritized by fertility clinics and reproductive toxicology researchers aiming to reduce potential anesthetic interference with IVF outcomes.

Comparative Pharmacology Studies of Thiobarbiturate Enantioselectivity

Thiamylal's unique stereochemical pharmacokinetic profile, characterized by a 1.5-fold higher unbound fraction and 1.8-fold higher clearance for its R(+) enantiomer [3], makes it a critical compound for research into enantioselective drug disposition. Its use as a model racemic thiobarbiturate can elucidate the impact of chirality on anesthesia and drug metabolism. Procurement for academic and pharmaceutical research should be driven by the need for a well-characterized chiral anesthetic probe to study protein binding, cytochrome P450 metabolism, and enantiomer-specific pharmacodynamics.

Veterinary Anesthesia in Greyhounds and Other Sensitive Breeds

While thiamylal and thiopental have similar potencies in canines (ratio 1.06) [4], the well-documented breed-specific sensitivity to thiobarbiturates, particularly in Greyhounds where recovery can be prolonged beyond 8 hours, necessitates careful agent selection and dosing [5]. Thiamylal's established use in veterinary medicine and the availability of breed-specific pharmacokinetic data support its continued procurement for veterinary practices and research, with the understanding that its disposition may be nonlinear and breed-dependent, requiring tailored protocols distinct from those for other breeds or species.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thiamylal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.